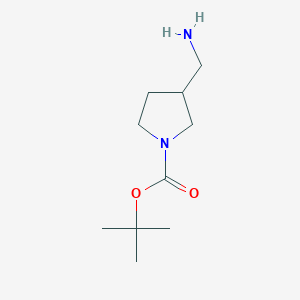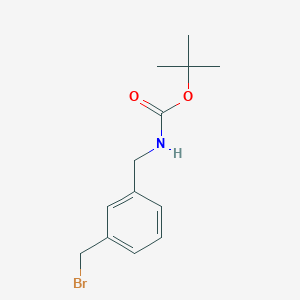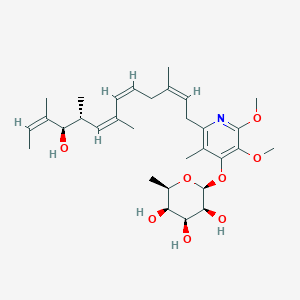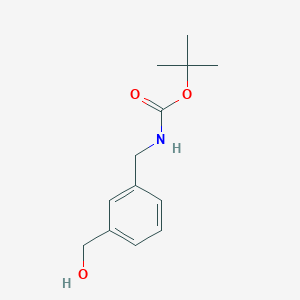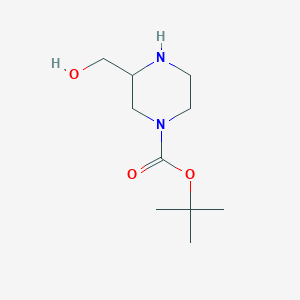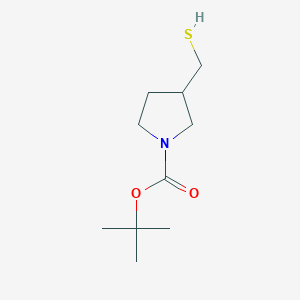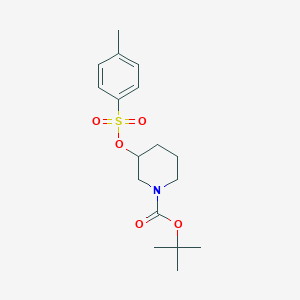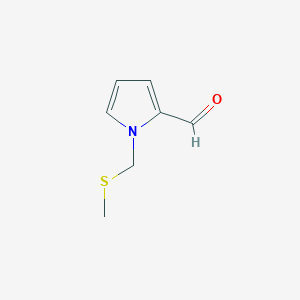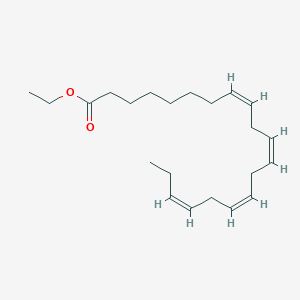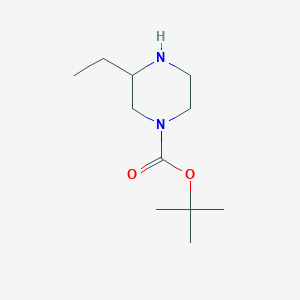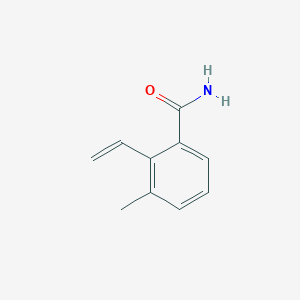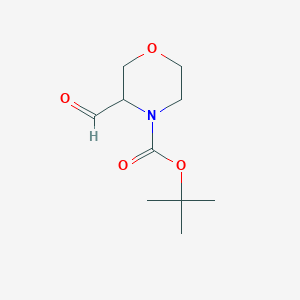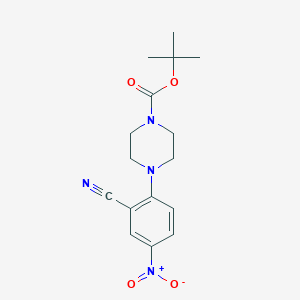
tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Application in Organic Synthesis
- Field : Organic Chemistry
- Summary of Application : “tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate” is a chemical compound that can be used as an intermediate in organic synthesis .
- Methods of Application : The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. Unfortunately, the exact details are not available in the sources I found .
- Results or Outcomes : The outcomes would also depend on the specific synthesis pathway. The compound could potentially be used to synthesize a variety of other organic compounds .
Application in Biological Evaluation
- Field : Biochemistry
- Summary of Application : Derivatives of “tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate” have been synthesized and evaluated for their biological activity .
- Methods of Application : Two derivatives of N-Boc piperazine, an ester derivative, and a hydrazide derivative were synthesized and characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies .
- Results or Outcomes : The antibacterial and antifungal activities of both the compounds have been studied against several microorganisms, and were found to be moderately active .
Application in X-ray Diffraction Studies
- Field : Crystallography
- Summary of Application : The compound has been used in X-ray diffraction studies to confirm its structure .
- Methods of Application : The structures of the compound and its derivatives were confirmed by single crystal X-ray diffraction analysis .
- Results or Outcomes : The molecule of one derivative is linear in shape with the ethyl acetate moiety adopting fully extended conformation, while the molecule of another derivative is L-shaped with the molecule being twisted at the C10 atom .
Application in Antibacterial and Antifungal Studies
- Field : Microbiology
- Summary of Application : The compound and its derivatives have been studied for their antibacterial and antifungal activities .
- Methods of Application : Both the compound and its derivatives were screened in vitro at concentrations of 10 μg/disc for their antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .
- Results or Outcomes : The compounds were found to be moderately active against several microorganisms .
Application in Drug Discovery
- Field : Pharmacology
- Summary of Application : The compound and its derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
- Methods of Application : The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. Unfortunately, the exact details are not available in the sources I found .
- Results or Outcomes : The outcomes would also depend on the specific synthesis pathway. The compound could potentially be used to synthesize a variety of other organic compounds .
Application in Material Science
- Field : Material Science
- Summary of Application : The compound can be used in the synthesis of materials due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties .
- Methods of Application : The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. Unfortunately, the exact details are not available in the sources I found .
- Results or Outcomes : The outcomes would also depend on the specific synthesis pathway. The compound could potentially be used to synthesize a variety of other materials .
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-16(2,3)24-15(21)19-8-6-18(7-9-19)14-5-4-13(20(22)23)10-12(14)11-17/h4-5,10H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHJQNYGQBUGMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623622 | |
| Record name | tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate | |
CAS RN |
288251-87-6 | |
| Record name | 1,1-Dimethylethyl 4-(2-cyano-4-nitrophenyl)-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=288251-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

